1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol
Description
1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol is a secondary amine derivative characterized by a cyclohexyl ring substituted with two methyl groups at the 3-position and an amino-propanol side chain. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, and lipophilicity from the dimethylcyclohexyl moiety.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[(3,3-dimethylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(13)8-12-10-5-4-6-11(2,3)7-10/h9-10,12-13H,4-8H2,1-3H3 |
InChI Key |
FMUGCQRJGLQXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCC(C1)(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 3,3-dimethylcyclohexylamine with propylene oxide under controlled conditions.
Reaction Conditions: The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol undergoes various chemical reactions:
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions include ketones, carboxylic acids, secondary amines, and substituted derivatives.
Scientific Research Applications
1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Derivatives
1-(1-(3,3-Dimethylcyclohexyl)ethoxy)propan-2-ol
- Structure: Replaces the amino group with an ethoxy linkage.
- Properties: Increased hydrophobicity compared to the amino derivative, enhancing compatibility with lipid-based formulations. Used in malodor neutralization due to its ability to bind volatile organic compounds .
- Applications : Industrial odor control agents .
[2-[1-(3,3-Dimethylcyclohexyl)ethoxy]-2-methyl-propyl] Propanoate (CAS 141773-73-1)
- Structure: Propanoate ester derivative of a related alcohol.
- Properties : Higher volatility and stability, making it suitable for fragrance applications. Odor profile described as musky and woody .
- Applications : Key ingredient in perfumery and flavoring agents .
2-(3,3-Dimethylcyclohexyl)propan-2-ol
- Structure: Lacks the amino group, featuring a hydroxyl group directly attached to the cyclohexyl ring.
- Properties: Intermediate in synthesizing esters (e.g., acetoxy derivatives) via Steglich esterification. Odor notes include erogenous and woody tones .
- Applications : Precursor for fragrance molecules like 1-(3,3-Dimethylcyclohexyl)-1-methylethyl (Acetoxy)acetate .
Physicochemical Properties Comparison
*Calculated based on molecular formula C₁₁H₂₁NO.
Biological Activity
1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol, also referred to as 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol, is a compound that has garnered interest in biochemical research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, focusing on its interactions with various molecular targets, synthesis methods, and implications for drug development.
Chemical Structure and Properties
The compound features a cyclohexyl group with a 3,3-dimethyl substitution, combined with an amino alcohol moiety. This unique structure allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H23N |
| Molecular Weight | 169.31 g/mol |
| Solubility | Soluble in water |
| Functional Groups | Amino group, Hydroxyl group |
Biological Activity
1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol exhibits several biological activities primarily due to its ability to interact with various enzymes and receptors:
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Its amine group allows it to act as a nucleophile, forming bonds with electrophilic centers in biomolecules. This interaction can modulate enzyme activity, particularly in the context of therapeutic applications:
- Target Enzymes : Protein tyrosine kinases (PTKs), including Janus Kinase 3 (JAK3), which is involved in immune response regulation.
Receptor Binding
Research indicates that the compound may influence receptor binding activities, potentially affecting various biochemical pathways:
- Receptor Types : Interactions with neurotransmitter receptors have been noted, suggesting implications for neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of 1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol:
- Study on Enzyme Inhibition :
-
Receptor Interaction Study :
- Objective : To assess binding affinity to neurotransmitter receptors.
- Findings : The compound showed a moderate affinity for serotonin receptors, suggesting possible applications in mood disorders .
Synthesis Methods
Various synthetic routes have been developed for producing 1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol:
-
Starting Materials :
- Cyclohexanone derivatives
- Aminopropanol
- General Reaction Scheme :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
